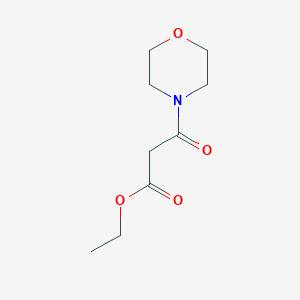![molecular formula C13H17NO4S B2639739 3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one CAS No. 147169-22-0](/img/structure/B2639739.png)
3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrophoretic and Biocompatible Polymers
N-Methyl bis[(nonafluorobutane)sulfonyl]imide, related to sulfonyl compounds, served as an initiator for the polymerization of 2-oxazolines, leading to electrophoretic poly(2-oxazoline)s with pendent sulfone. These polymers, when hybridized with bioactive glass, showed potential for biocompatible coatings, possibly indicating the utility of sulfonyl-containing compounds like "3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one" in developing biocompatible materials T. Hayashi, A. Takasu, 2015.
Antimicrobial and Free Radical Scavenging Activities
Sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, showcasing the versatility of sulfonyl groups in synthesizing compounds with significant biological activities, were developed using a one-pot procedure. These compounds demonstrated potent antibacterial and free radical scavenging activities, highlighting the potential of sulfonyl-containing compounds in therapeutic applications Rakesh Sreerama et al., 2020.
Electrochemical Synthesis and Characterization
Electrochemical oxidation of zinc anode in the presence of [(4-methylphenyl)sulfonyl]-1H-amido-2-phenyl-2-oxazoline ligands produced zinc(II) complexes, indicating the relevance of sulfonyl-containing oxazolines in metal coordination chemistry. This study suggests potential applications in catalysis and material science J. Castro et al., 2002.
Synthons for Heterocyclic Compounds
1-Sulfonyl-1,2,3-triazoles, easily obtained via copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates for synthesizing diverse heterocycles. This underlines the utility of sulfonyl groups in the facile construction of complex molecular architectures, pertinent to both synthetic and medicinal chemistry M. Zibinsky, V. Fokin, 2013.
Solid-Phase Synthesis of Heterocycles
Polymer-supported sulfonyl chloride facilitated the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing an innovative approach to heterocyclic compound synthesis. This technique could streamline the production of compounds with potential pharmacological activities P. Holte, L. Thijs, B. Zwanenburg, 1998.
Eigenschaften
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpropyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-12(14-8-9-18-13(14)15)19(16,17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUFIULGGXUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N1CCOC1=O)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2639656.png)


![sodium1-[(benzyloxy)carbonyl]azetidine-3-sulfinate](/img/structure/B2639662.png)



![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2639667.png)

![(5Z)-3-cyclopropyl-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/no-structure.png)
![N-[3-(6-chloropyridine-3-sulfonamido)phenyl]-2-hydroxyacetamide](/img/structure/B2639673.png)
![3-(4-bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639674.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2639677.png)
![6-(2-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2639678.png)
